molecular formula C15H12N4O4S B11539103 3-[(2E)-2-benzylidene-1-methylhydrazinyl]-6-nitro-1,2-benzothiazole 1,1-dioxide

3-[(2E)-2-benzylidene-1-methylhydrazinyl]-6-nitro-1,2-benzothiazole 1,1-dioxide

Cat. No.: B11539103
M. Wt: 344.3 g/mol
InChI Key: WJRWFOKNFITMKU-MHWRWJLKSA-N
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Description

Benzaldehyde 1-methyl-1-(6-nitro-1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone is a complex organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a benzaldehyde moiety linked to a hydrazone group, which is further substituted with a 6-nitro-1,1-dioxo-1H-1,2-benzisothiazol-3-yl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzaldehyde 1-methyl-1-(6-nitro-1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone typically involves the condensation reaction between benzaldehyde and 1-methyl-1-(6-nitro-1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde 1-methyl-1-(6-nitro-1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The hydrazone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted hydrazones.

Scientific Research Applications

Benzaldehyde 1-methyl-1-(6-nitro-1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzaldehyde 1-methyl-1-(6-nitro-1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde hydrazone: Lacks the nitro and benzisothiazolyl groups.

    1-Methyl-1-(6-nitro-1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazine: Lacks the benzaldehyde moiety.

Uniqueness

Benzaldehyde 1-methyl-1-(6-nitro-1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone is unique due to the presence of both the benzaldehyde and the 6-nitro-1,1-dioxo-1H-1,2-benzisothiazol-3-yl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C15H12N4O4S

Molecular Weight

344.3 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-N-methyl-6-nitro-1,1-dioxo-1,2-benzothiazol-3-amine

InChI

InChI=1S/C15H12N4O4S/c1-18(16-10-11-5-3-2-4-6-11)15-13-8-7-12(19(20)21)9-14(13)24(22,23)17-15/h2-10H,1H3/b16-10+

InChI Key

WJRWFOKNFITMKU-MHWRWJLKSA-N

Isomeric SMILES

CN(C1=NS(=O)(=O)C2=C1C=CC(=C2)[N+](=O)[O-])/N=C/C3=CC=CC=C3

Canonical SMILES

CN(C1=NS(=O)(=O)C2=C1C=CC(=C2)[N+](=O)[O-])N=CC3=CC=CC=C3

Origin of Product

United States

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